molecular formula C8H11N3O3S B601561 Lamivudine, (+/-)-trans- CAS No. 136846-20-3

Lamivudine, (+/-)-trans-

Cat. No. B601561
M. Wt: 229.26
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lamivudine, also known as 3TC, is a synthetic nucleoside analogue . It is used to treat Human Immunodeficiency Virus Type 1 (HIV-1) and hepatitis B (HBV) . It is a reverse transcriptase inhibitor and works by blocking the HIV reverse transcriptase and hepatitis B virus polymerase .


Synthesis Analysis

Lamivudine is synthesized from L-menthyl glyoxalate hydrate . The synthesis involves two steps: esterification of menthol with maleic anhydride followed by ozonolysis of dimenthyl maleate and hydration . The synthesis was carried out in two ways: a) from the esterification of menthol with maleic anhydride followed by ozonolysis of dimenthyl maleate and hydration; and b) starting from the esterification of menthol with fumaric acid to synthesize dimenthyl fumarate, followed by ozone and hydration .


Molecular Structure Analysis

Lamivudine is a cytosine analog . It is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP) . This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase .


Chemical Reactions Analysis

Lamivudine is a synthetic nucleoside analogue and is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP) . This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase, resulting in DNA chain termination .


Physical And Chemical Properties Analysis

Lamivudine is a small molecule with a molecular weight of 229.256 and a chemical formula of C8H11N3O3S . It is a synthetic nucleoside analogue and is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP) .

Scientific Research Applications

  • HIV-1 and HBV Treatment : Lamivudine is used in combination with other agents to treat HIV-1 infection and as monotherapy for HBV infection. It undergoes phosphorylation to form lamivudine 5′-triphosphate, inhibiting viral reverse transcriptase and terminating proviral DNA chain extension (Johnson et al., 1999).

  • Preventing Vertical Transmission of HBV : Lamivudine effectively and safely stops vertical transmission of HBV from pregnant women to their infants (Yu et al., 2012).

  • Chronic Hepatitis B Management : Long-term therapy with lamivudine results in improvements in virologic, biochemical, and histologic features of chronic hepatitis B, particularly in HBeAg-negative patients (Lau et al., 2000).

  • HBV Resistance Issues : Prolonged lamivudine therapy can lead to viral resistance, characterized by the emergence of YMDD motif mutation in the HBV polymerase gene. This resistance can lead to acute exacerbation of hepatitis (Liaw et al., 1999).

  • Dose-Ranging Studies : Studies have evaluated different dosages of lamivudine to determine the most effective dose for suppressing HBV replication (Nevens et al., 1997).

  • Lamivudine in Liver Transplantation : Emergence of lamivudine-resistant HBV mutants in liver transplant recipients can be severe, indicating the need for careful management in these cases (Bock et al., 2002).

  • Durability of Effectiveness : The effectiveness of lamivudine in treating chronic hepatitis B is questionable due to issues with durability and the emergence of resistant strains (Liu et al., 2011).

  • HBV Genotype Influence : The response to lamivudine therapy can vary based on HBV genotype, with some studies finding no significant associations between genotype B/C and response to lamivudine (Chen et al., 2013).

Safety And Hazards

Lamivudine is generally well-tolerated, with common side effects including headache, nausea, and fatigue . Serious side effects include liver disease, lactic acidosis, and worsening hepatitis B among those already infected . It is safe for people over three months of age and can be used during pregnancy .

Future Directions

Lamivudine is currently indicated in combination with other antiretroviral agents for the treatment of HIV-1 infection or for chronic Hepatitis B (HBV) virus infection associated with evidence of hepatitis B viral replication and active liver inflammation . It continues to be a crucial part of HIV and HBV treatment regimens, and ongoing research is focused on optimizing its use in various clinical scenarios .

properties

IUPAC Name

4-amino-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEGQNOMFQHVDC-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@@H](S1)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lamivudine, (+/-)-trans-

CAS RN

131086-22-1, 136846-20-3
Record name Lamivudine, (+/-)-trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131086221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136846203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LAMIVUDINE, (±)-TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77ANF82R6X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
11
Citations
PAN Lan-Ying, Z Kui, LI Li, LOU Yan, Z Su - Chinese journal of natural …, 2019 - Elsevier
… While for OCT2, our previous results showed that NCB, NCA and CMC were not the OCTs` inhibitors, in addition, OCT2 had no effect on transcellular lamivudine transport [29]. All of …
Number of citations: 1 www.sciencedirect.com
RP Perrillo, T Wright, J Rakela, G Levy, E Schiff, R Gish… - Hepatology, 2001 - Elsevier
Seventy-seven liver transplant candidates were enrolled in a multicenter study in which patients were treated with lamivudine (100 mg daily) without the adjunctive use of hepatitis B …
Number of citations: 534 www.sciencedirect.com
T TAKUBO, T MORIYA, Y MINAMIDE… - Drug Metabolism and …, 1997 - jstage.jst.go.jp
The absorption, metabolism and excretion of nucleoside analogue, lamivudine, were investigat ed after a single oral administration of 3H-lamivudine to male and female dogs at a dose …
Number of citations: 5 www.jstage.jst.go.jp
TM Chan, GX Fang, CSO Tang, IKP Cheng, KN Lai… - Hepatology, 2002 - Elsevier
Hepatitis B surface antigen (HBsAg)-positive kidney transplant recipients have increased liver-related mortality. The impact of lamivudine treatment on patient survival, the optimal time …
Number of citations: 203 www.sciencedirect.com
HL Tillmann, C Trautwein, TC Bock… - Official journal of the …, 2002 - journals.lww.com
TO THE EDITOR: Hepatitis B virus (HBV) infection, with its consequences such as liver cirrhosis and subsequent liver failure, is a major reason for death in immunosuppressed patients (…
Number of citations: 6 journals.lww.com
RP Perrillo - Hepatology, 2002 - journals.lww.com
with progressive liver disease and diminished survival in the setting of renal transplantation. In 1977, Pirson et al. reported that patients who were either hepatitis B surface antigen (…
Number of citations: 34 journals.lww.com
M Kurmi, K Jayaraman, S Natarajan, GS Kumar… - … of Chromatography A, 2020 - Elsevier
Fixed dose combination (FDC) of tenofovir disoproxil fumarate (TDF) and lamivudine (3TC) is one of the most preferred FDC for the treatment of acquired immunodeficiency syndrome (…
Number of citations: 15 www.sciencedirect.com
MK Malik, P Bhatt, T Kumar, J Singh… - The Natural Products …, 2023 - ingentaconnect.com
Delivery of therapeutics using synthetic polymers is challenging due to toxicity, immunogenicity and impaired bioavailability following administration. However, natural polymers are …
Number of citations: 38 www.ingentaconnect.com
VA Eagling - 1999 - search.proquest.com
… Proline Quercetin Reverse transcriptase Ritonavir Second Standard deviation Sodium dodecyl sulphate-polyacrylamide gel electrophoresis Saquinavir Half-life Lamivudine Trans …
Number of citations: 4 search.proquest.com
B Morell, JF Dufour - Therapeutische Umschau, 2011 - econtent.hogrefe.com
Orthotope Lebertransplantationen (OLT) werden am Inselspital Bern seit 1983 durchgeführt. Seither haben im Inselspital bis 2010 330 Patienten eine Spenderleber erhalten. In der …
Number of citations: 3 econtent.hogrefe.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.